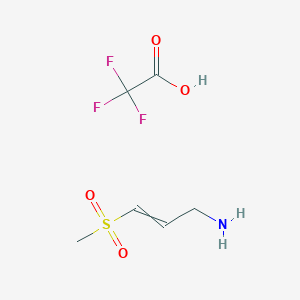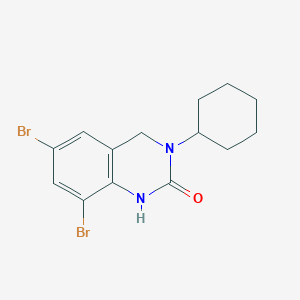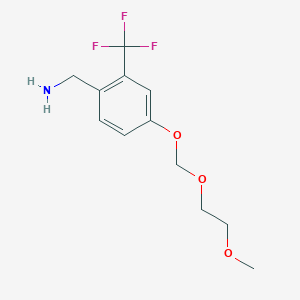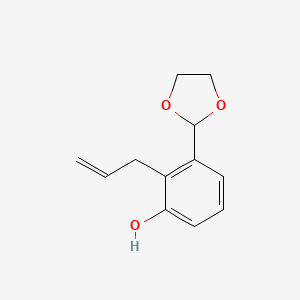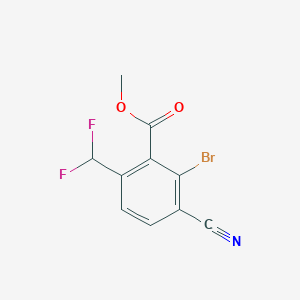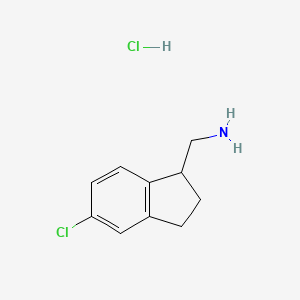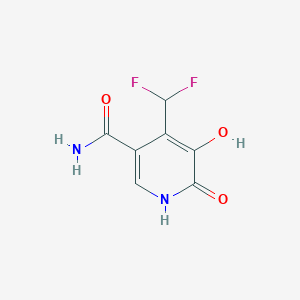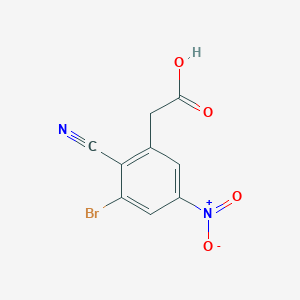![molecular formula C13H13N3O2 B1460570 8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide CAS No. 1337563-47-9](/img/structure/B1460570.png)
8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide
Overview
Description
The compound “8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide” has the molecular formula C13H13N3O2 . It is also known by other names such as “7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1,4-dioxide” and "7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-hbenzazepine 1,4-Dioxide" .
Physical and Chemical Properties The molecular weight of this compound is 243.26 g/mol . It has a computed XLogP3-AA value of -0.5, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . It has a topological polar surface area of 58.4 Ų . The compound has a complexity of 378 .
Scientific Research Applications
Molecular Rearrangements and Synthesis Methodologies
Molecular Rearrangements of Azido Substituted Triazoles : The study by L'abbé, Stappen, and Toppet (1985) investigates the molecular rearrangements of azido-substituted 1,2,3-triazoles under thermal conditions, leading to different products depending on reaction environments. This research provides insights into the reactivity and potential applications of azido groups in synthesis processes (L'abbé, Stappen, & Toppet, 1985).
Acid-catalyzed Cyclization of Diazomethyl Ketones : Maity and Mukherjee (1984) explored the acid-catalyzed intramolecular cyclization of diazomethyl ketones to synthesize bridged tetracyclic systems. This method underscores the utility of diazomethyl ketones in constructing complex cyclic structures, relevant to the synthesis of compounds similar to the one inquired (Maity & Mukherjee, 1984).
1,3-Dipolar Cycloadditions of Thiocarbonyl Methanides : Research by Mlostoń, Linden, and Heimgartner (1996) focuses on the 1,3-dipolar cycloadditions involving thiocarbonyl methanides. This study is significant for understanding the cycloaddition reactions of sulfur-containing compounds, which could be analogous to the reactions involving the queried complex molecule (Mlostoń, Linden, & Heimgartner, 1996).
Improved Synthesis of Phthalocyanine Compounds : Sun, Wang, and Tan (2015) developed an improved method for synthesizing soluble metal-free/metal phthalocyanine tetracarboxylic acids, used as catalysts in the epoxidation of cyclohexene. This research could provide a framework for synthesizing and applying similar complex organometallic compounds in catalysis (Sun, Wang, & Tan, 2015).
properties
IUPAC Name |
8-oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCIIJCHZMPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)N(C=C[N+]4=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131668499 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate](/img/structure/B1460487.png)

![({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1460491.png)
